Superior Cytotoxicity in Precursor-B ALL Compared to Proteasome-Selective MG132
In a direct head-to-head comparison, Z-LLNle-CHO completely abolished viability in 697 precursor-B acute lymphoblastic leukemia (ALL) cells after 18 hours of treatment, whereas the proteasome-selective inhibitor MG132 only reduced viability by 80% under the same conditions. Three other γ-secretase inhibitors had no effect [1].
| Evidence Dimension | Cell Viability Reduction |
|---|---|
| Target Compound Data | 100% viability reduction (cell death) |
| Comparator Or Baseline | MG132: 80% viability reduction; Other γ-secretase inhibitors (3 compounds): No effect |
| Quantified Difference | At least 20% greater reduction in cell viability compared to MG132 |
| Conditions | 697 precursor-B ALL cells; 18 h treatment |
Why This Matters
This quantifiable superior potency is critical for researchers requiring robust and complete apoptotic responses in leukemia models, where MG132's partial effect may be insufficient for downstream analyses or therapeutic modeling.
- [1] Figure 1. (n.d.) from Meng, X., et al. (2011). GSI-I (Z-LLNle-CHO) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia. Leukemia. View Source
